5-(3-Trifluoromethylphenyl)picolinic acid
Description
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-11(12(18)19)17-7-9/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQNGCSSANRFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680773 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87789-84-2 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation from Picolinic Acid via Acid Chloride Intermediate
According to patent EP1797037B1 and WO2006034796A1, the process begins with the conversion of picolinic acid to its acid chloride derivative using thionyl chloride in the presence of dimethylformamide as a catalyst:
Ether Formation with 4-Aminophenol
- The methylamide intermediate is reacted with 4-aminophenol in dimethylformamide (DMF) with potassium tert-butoxide and potassium carbonate as bases.
- This step forms the ether intermediate, which is isolated by extraction and crystallization, often as a hydrochloride salt.
Reaction with 4-Chloro-3-Trifluoromethylphenyl Isocyanate
- The ether intermediate is then reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a non-chlorinated organic solvent inert to isocyanates, such as ethyl acetate or methylene chloride.
- The reaction temperature is maintained above 15°C, typically between 40°C to reflux temperature, to afford the urea derivative.
Final Acidification to Yield this compound
- The urea intermediate is treated with p-toluenesulfonic acid in a polar solvent at 40–90°C to yield the final compound, this compound or its tosylate salt.
- This step ensures the formation of a stable acid form suitable for further applications.
Reaction Conditions and Yields
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Picolinic acid to acid chloride | Thionyl chloride, DMF catalyst, inert solvent, reflux | Not isolated | Efficient conversion |
| 2 | Acid chloride to methylamide | Methylamine in THF, room temp | High | Direct use without isolation |
| 3 | Methylamide to ether | 4-Aminophenol, DMF, potassium tert-butoxide, potassium carbonate, room temp | ~80% | Isolated as hydrochloride salt |
| 4 | Ether to urea derivative | 4-chloro-3-trifluoromethylphenyl isocyanate, ethyl acetate, 40–65°C | ~54% | Reflux for 1 hour |
| 5 | Urea to final acid | p-Toluenesulfonic acid, polar solvent, 50–90°C | Not specified | Crystallization step |
Alternative and Supporting Synthetic Approaches
Research literature also discusses vapor-phase chlorination and fluorination methods for preparing trifluoromethyl-substituted pyridine intermediates, which can be precursors for compounds like this compound. These methods involve:
- Catalytic fluidized-bed reactors for stepwise chlorination and fluorination of picoline derivatives.
- Control of substitution pattern on the pyridine ring by adjusting reaction temperature and chlorine gas ratios.
- Subsequent catalytic hydrogenolysis to reduce by-products and improve yields.
These advanced methods provide scalable routes for trifluoromethylpyridine derivatives, potentially improving the availability of key intermediates for further functionalization.
Summary of Key Research Findings
- The multi-step synthesis involving acid chloride formation, methylamide intermediate, and urea formation with isocyanate is well-documented in patent literature, providing a robust and reproducible method for synthesizing this compound.
- Reaction conditions such as solvent choice, temperature control, and base selection are critical for optimizing yield and purity.
- The use of p-toluenesulfonic acid in the final step facilitates the formation of the acid form, which is essential for biological and chemical applications.
- Vapor-phase catalytic methods for trifluoromethylpyridine synthesis complement traditional organic synthesis routes by enabling efficient production of trifluoromethyl-substituted intermediates.
- Recent synthetic improvements focus on mild reaction conditions and efficient purification techniques to enhance overall process sustainability and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the trifluoromethyl group to a methyl group.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Trifluoromethylpicolinic acid derivatives.
Reduction: Methylpicolinic acid derivatives.
Substitution: Various substituted picolinic acid derivatives.
Scientific Research Applications
5-(3-Trifluoromethylphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(3-Trifluoromethylphenyl)picolinic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in the substituent type, position, and electronic properties on the phenyl ring. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature enhances metabolic stability compared to electron-donating groups like -OCH₃ .
- Alkyl vs. Aryl Substituents : Linear alkyl chains (e.g., butyl in qy17) improve solubility and antibacterial activity, while bulky tert-butyl groups (qy20) reduce solubility .
Physicochemical Properties
- Lipophilicity : The 3-CF₃ derivative has a calculated logP of ~2.5 (predicted using ChemAxon), higher than the 4-CF₃ isomer (logP ~2.1), due to differences in molecular symmetry .
- Solubility : The 4-methoxy analog (5-(4-Methoxyphenyl)picolinic acid) shows higher aqueous solubility (2.1 mg/mL) than the 3-CF₃ derivative (0.8 mg/mL), attributed to the polar methoxy group .
- Stability : The 3-CF₃ compound demonstrates superior thermal stability (decomposition >250°C) compared to analogs with electron-donating groups .
Antibacterial and Antibiofilm Effects:
- qy17 (4-butylphenyl) : Exhibits a MIC of 8 µg/mL against Staphylococcus haemolyticus and disrupts biofilm formation at 16 µg/mL .
Enzyme Inhibition:
- Dopamine β-Hydroxylase (DBH) : Trifluoromethyl-substituted picolinic acids are reported to inhibit DBH, a target for hypertension and neurological disorders .
Biological Activity
5-(3-Trifluoromethylphenyl)picolinic acid is a compound of significant interest due to its unique structural properties and biological activity. This article explores its mechanism of action, biochemical pathways, and potential applications in various fields, supported by data tables and relevant case studies.
Overview of the Compound
This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. This structure is known to influence its biological activity, particularly through interactions with zinc finger proteins (ZFPs) that play crucial roles in various cellular processes.
Target of Action : The primary target of this compound is zinc finger proteins (ZFPs). These proteins are involved in DNA binding and gene regulation.
Mode of Action : The compound binds to ZFPs, altering their structure and disrupting zinc binding. This inhibition can lead to significant effects on cellular functions, particularly those related to viral replication and packaging.
Biochemical Pathways
The interaction of this compound with ZFPs affects several biochemical pathways:
- Zinc Transport : The compound plays a role in the transport and homeostasis of zinc ions within cells.
- Gene Regulation : By inhibiting ZFP function, it can alter the expression of genes regulated by these proteins.
- Viral Replication : Its inhibitory effect on ZFPs has been linked to reduced viral replication rates in certain studies.
Research Findings
Recent studies have highlighted the compound's biological activity in various contexts. Below is a summary table of key findings from selected research articles:
Case Studies
- Antiviral Activity : In a study investigating the antiviral properties of this compound, researchers found that the compound effectively inhibited the replication of certain viruses by targeting ZFPs involved in viral packaging. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.
- Anticancer Effects : Another study evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The findings demonstrated that this compound exhibited significant anticancer activity, particularly against breast and lung cancer cells, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 5-(3-Methylphenyl)picolinic acid | Lacks trifluoromethyl group | Lower potency against ZFPs |
| 5-(3-Chlorophenyl)picolinic acid | Contains chlorine instead | Different chemical behavior |
| 5-(3-Bromophenyl)picolinic acid | Features bromine | Variability in reactivity |
Q & A
Q. What synthetic routes are commonly employed to synthesize 5-(3-Trifluoromethylphenyl)picolinic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves functionalizing the picolinic acid core with a trifluoromethylphenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation followed by nucleophilic substitution. For example, bromination at the 3-position of the pyridine ring using bromine or N-bromosuccinimide (NBS) under anhydrous conditions in a solvent like dichloromethane or acetonitrile has been reported for analogous compounds . Optimization may include adjusting catalyst loading (e.g., Pd catalysts for coupling reactions), temperature control (e.g., 60–80°C for cross-coupling), and purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and fluorine environments .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC or UPLC with UV detection to assess purity (>98% recommended for biological assays) .
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the trifluoromethyl group .
Q. How can researchers screen the compound’s preliminary biological activity in vitro?
- Methodological Answer: Begin with broad-spectrum assays:
- Enzyme inhibition assays (e.g., kinases, phosphatases) using fluorescence-based or radiometric methods. For example, measure IC₅₀ values against recombinant kinases implicated in cancer or inflammation .
- Cell viability assays (e.g., MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Binding studies (SPR or ITC) to quantify interactions with target proteins like G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can contradictory data on the compound’s antiviral vs. neuroprotective effects be resolved?
- Methodological Answer:
- Dose-response studies to identify concentration-dependent dual effects (e.g., low doses may enhance neuroprotection via IDO inhibition, while higher doses disrupt viral entry) .
- Mechanistic profiling : Use siRNA knockdown or CRISPR-edited cell lines to isolate pathways (e.g., IDO1 in neuroprotection vs. viral envelope glycoprotein interactions) .
- In vivo models : Compare outcomes in neuroinflammatory (e.g., EAE mice) and antiviral (e.g., influenza-infected ferrets) models under standardized dosing .
Q. What strategies are recommended to study the environmental persistence and biodegradation pathways of this compound?
- Methodological Answer:
- Soil/water microcosm studies : Incubate the compound with environmental samples (pH 5–9, 25°C) and quantify degradation via LC-MS/MS. Monitor metabolites like trifluoroacetic acid (TFA) .
- QSAR modeling : Predict biodegradability using software like EPI Suite, cross-referenced with experimental half-life data .
- Ecotoxicology assays : Test effects on non-target organisms (e.g., Daphnia magna LC₅₀) to assess ecological risk .
Q. How can researchers elucidate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer:
- Crystallography : Co-crystallize the compound with target kinases (e.g., JAK2 or EGFR) to identify binding motifs and fluorine-mediated hydrophobic interactions .
- Kinase profiling panels : Use platforms like Eurofins KinaseProfiler to test selectivity across 100+ kinases .
- Molecular dynamics simulations : Model conformational changes in kinase active sites upon compound binding to predict off-target effects .
Q. What experimental designs are optimal for evaluating the compound’s potential in combination therapies (e.g., with chemotherapeutics)?
- Methodological Answer:
- Synergy assays : Use the Chou-Talalay method to calculate combination indices (CI) in cancer cell lines. For example, pair with paclitaxel or cisplatin and measure apoptosis via Annexin V/PI staining .
- Pharmacokinetic studies : Assess drug-drug interactions using hepatic microsomes or CYP450 inhibition assays to guide dosing schedules .
- In vivo xenografts : Test efficacy in nude mice bearing patient-derived tumors, monitoring tumor volume and metastasis via bioluminescence imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
